molecular formula C19H23N3OS B2908342 N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea CAS No. 862713-23-3

N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea

Cat. No.: B2908342
CAS No.: 862713-23-3
M. Wt: 341.47
InChI Key: XZKBRTLOGDYXEF-UHFFFAOYSA-N
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Description

N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea typically involves the reaction of N-benzoyl chloride with N’-[4-(diethylamino)-2-methylphenyl]thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-[4-(dimethylamino)-2-methylphenyl]thiourea
  • N-benzoyl-N’-[4-(diethylamino)-2-chlorophenyl]thiourea
  • N-benzoyl-N’-[4-(diethylamino)-2-ethylphenyl]thiourea

Uniqueness

N-benzoyl-N’-[4-(diethylamino)-2-methylphenyl]thiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-4-22(5-2)16-11-12-17(14(3)13-16)20-19(24)21-18(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKBRTLOGDYXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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